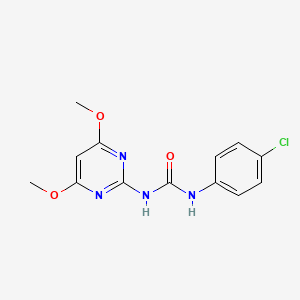
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff ist eine chemische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe und einer Dimethoxypyrimidinylgruppe aus, die über eine Harnstoffgruppe miteinander verbunden sind. Ihre einzigartige Struktur verleiht ihr spezifische chemische und biologische Eigenschaften, die sie zu einem Forschungsobjekt in der pharmazeutischen Chemie, der landwirtschaftlichen Chemie und der Materialwissenschaft machen.
Vorbereitungsmethoden
Die Synthese von 1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff erfolgt typischerweise durch Reaktion von 4-Chloranilin mit 4,6-Dimethoxypyrimidin-2-carbonylchlorid in Gegenwart einer Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Industrielle Produktionsverfahren können die Optimierung von Reaktionsparametern wie Temperatur, Lösungsmittel und Reaktionszeit beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.
Chemische Reaktionsanalyse
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Hydrolyse: Die Harnstoffgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Amin- und Carbonsäurederivate zu ergeben.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) sowie spezifische Temperatur- und pH-Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten zu untersuchen.
Industrie: Aufgrund seiner Fähigkeit, spezifische biologische Pfade in Pflanzen zu hemmen, wird es bei der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme oder Rezeptoren hemmen, die für das Überleben und die Proliferation von Mikroorganismen oder Krebszellen entscheidend sind. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Zielorganismus ab.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways involved depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)thioharnstoff: Diese Verbindung hat eine ähnliche Struktur, enthält aber eine Thioharnstoffgruppe anstelle einer Harnstoffgruppe.
1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)guanidin: Diese Verbindung enthält eine Guanidingruppe, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht.
Die Einzigartigkeit von 1-(4-Chlorphenyl)-3-(4,6-Dimethoxypyrimidin-2-yl)harnstoff liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm im Vergleich zu seinen Analoga eine einzigartige Reaktivität und biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
190954-83-7 |
|---|---|
Molekularformel |
C13H13ClN4O3 |
Molekulargewicht |
308.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
NOVYLBWJPUXDOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


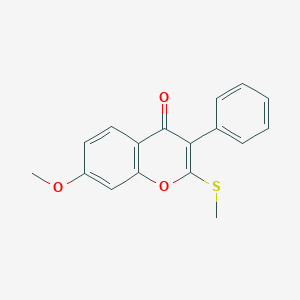
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
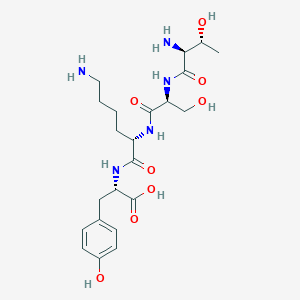

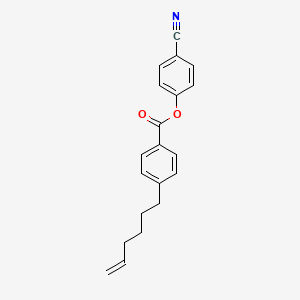


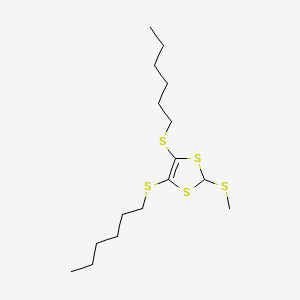
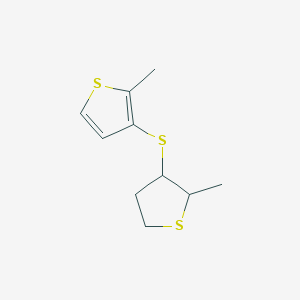
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
